5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, starting with the preparation of the indole and pyran precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyran ring can be synthesized through a cyclization reaction involving a suitable dihydroxy compound and an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its spiro structure can be utilized in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indole and pyran rings can interact with the active sites of enzymes, leading to inhibition or activation of their activity . The compound’s amino and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole ring structure and exhibit similar biological activities.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are examples of spiro compounds with similar structural features.
Uniqueness
5’-Tert-butyl 3’-ethyl 2’-amino-1-(2-methoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its combination of indole and pyran rings, along with the presence of tert-butyl, ethyl, amino, methoxy, and oxo groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H28N2O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-O'-tert-butyl 3-O'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C24H28N2O8/c1-7-32-20(28)18-19(25)33-13(2)17(21(29)34-23(3,4)5)24(18)14-10-8-9-11-15(14)26(22(24)30)12-16(27)31-6/h8-11H,7,12,25H2,1-6H3 |
InChI Key |
SLCJVPIYPBYTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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